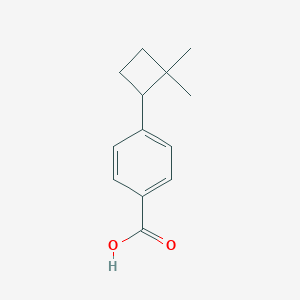

![molecular formula C15H15N5O2S B2849375 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 905765-26-6](/img/structure/B2849375.png)

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

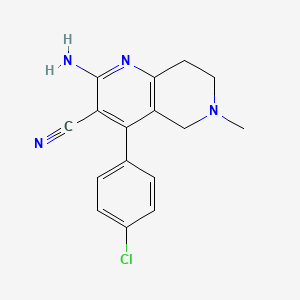

The compound “2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide” is a derivative of 2 - ((4-amino-5- (furan-2-yl) -1,2,4-triazol (4H) -3-yl) -sulfanyl) -N-acetamides . It is an organic compound that contains a furan ring and a 1,2,4-triazole ring .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The process starts with the alkylation of 2- ( (4-amino-5- (furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . This results in the formation of (4-amino-5- (furan-2-yl)-1,2,4-triazole (4H)-3-yl)-sulfanyl)-N-acetamide .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a furan ring, a 1,2,4-triazole ring, and an acetamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation, cyclization, and the formation of a sulfanyl group . The exact reactions would depend on the specific conditions and reagents used.Scientific Research Applications

Antiexudative Activity

The compound has been studied for its potential antiexudative activity . This refers to the ability of a substance to reduce or prevent the oozing of fluid caused by inflammation or injury, which is a common symptom in various diseases. The antiexudative activity was evaluated on the model of formalin edema in rats .

Synthesis of Biologically Active Substances

The compound is used in the synthesis of new potential biologically active substances . These substances can have various applications in the field of medicine and pharmacology, such as the development of new drugs or therapeutic agents .

Study of Chemical Structure-Activity Relationship

The compound is used in the study of the chemical structure-activity relationship . This involves studying how the chemical structure of a substance affects its biological activity. This knowledge can be used to design more effective drugs .

Anti-Inflammatory Activity

The compound has been studied for its potential anti-inflammatory activity . This refers to the ability of a substance to reduce inflammation, which is a common symptom in various diseases .

Antioxidant Activity

The compound has been studied for its potential antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anticancer Activity

The compound has been studied for its potential anticancer activity . This refers to the ability of a substance to prevent, inhibit, or halt the development of cancer .

Future Directions

properties

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-10-5-2-3-6-11(10)17-13(21)9-23-15-19-18-14(20(15)16)12-7-4-8-22-12/h2-8H,9,16H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTWLMVOCAXEOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

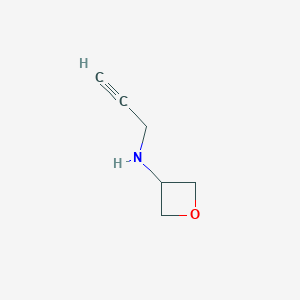

![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2849292.png)

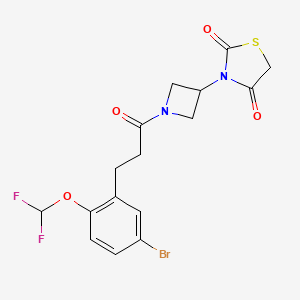

amino}acetamide](/img/structure/B2849296.png)

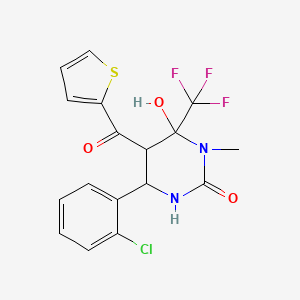

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopropanecarboxamide](/img/structure/B2849298.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2849302.png)

![N-methyl-1-{4-[(4-methylbenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2849304.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2849306.png)